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CAS No.: 1566382-11-3
Cat. No.: B3008714
Get Quote
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Executive Summary & Structural Context[1][2][3]

4-(1-Phenylethoxy)pyridin-2-amine (CAS: 1566382-11-3) represents a critical scaffold in the
design of kinase inhibitors, specifically as a regioisomer of the ALK-inhibitor pharmacophore
found in drugs like Crizotinib.[1] While the 3-alkoxy isomers are widely documented in clinical
literature, the 4-alkoxy variants are emerging as potent alternatives for targeting specific kinase
pockets (e.g., LRRK2, ROS1) where steric clashes at the 3-position are undesirable.[1]

This guide compares the crystallographic features of the 4-alkoxy scaffold against the
established 3-alkoxy "Gold Standard" to assist researchers in rational drug design and solid-
state form selection.[1]

Comparison Matrix: 4-Alkoxy vs. 3-Alkoxy Scaffolds[1]
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Feature

Target: 4-(1-
Phenylethoxy)pyridin-2-
amine

Benchmark: 3-Alkoxy Analog
(Crizotinib Int.)

Substitution Site

C4 Position (Para to Nitrogen)

C3 Position (Meta to Nitrogen)

Electronic Effect

Strong resonance donation to
Pyridine N

Inductive withdrawal, weaker

resonance

H-Bond Motif

Head-to-Tail Chains

(Dominant)

Centrosymmetric Dimers
(R2,2(8))

Steric Profile

Linear extension; low clash

with hinge

High clash potential; "kinked"
conformation

Chirality

1-Phenylethyl group (R/S

centers)

1-(2,6-dichloro-3-
fluorophenyl)ethyl

Space Group

Predicted:[1][2][3][4] P21/c
(Racemic), P21 (Chiral)

Experimental: P212121

(Enantiopure)

Structural Analysis & Experimental Data
The "Aminopyridine Dimer" vs. "Catemer" Packing

A defining feature of 2-aminopyridines in the solid state is their hydrogen-bonding network.[1]

o 3-Alkoxy Series (Benchmark): The substituent at C3 creates steric bulk near the amine,

forcing the molecules to form centrosymmetric dimers (Ring motif

).[1] This is observed in the Crizotinib intermediate, where the bulky halogenated phenyl ring

locks the conformation.

o 4-Alkoxy Series (Target): The substituent at C4 is distal to the amine.[1] Crystallographic

data from analogous 4-methoxypyridin-2-amine structures indicates a preference for

catemeric chains (infinite chains) rather than discrete dimers.[1] The 1-phenylethoxy group

adds a "herringbone" packing requirement due to

interactions between the phenyl and pyridine rings.[1]

© 2026 BenchChem. All rights reserved. 2/9

Tech Support


https://commonchemistry.cas.org/detail?cas_rn=877399-52-5
http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50306682&tag=rep&fil=tg&enzyme=ALK%20tyrosine%20kinase%20receptor%20[L1196M]&pcid=p65&submit=summary
https://pubchem.ncbi.nlm.nih.gov/compound/44181655
https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50306682
https://commonchemistry.cas.org/detail?cas_rn=877399-52-5
https://commonchemistry.cas.org/detail?cas_rn=877399-52-5
https://commonchemistry.cas.org/detail?cas_rn=877399-52-5
https://commonchemistry.cas.org/detail?cas_rn=877399-52-5
https://commonchemistry.cas.org/detail?cas_rn=877399-52-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3008714?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Chiral Implications of the 1-Phenylethoxy Group

The 1-phenylethoxy moiety introduces a chiral center.[1]

» Racemic Crystallization: Typically yields the centrosymmetric space group P2i/c, where (R)
and (S) enantiomers pair up, often maximizing density via

-stacking of the phenyl rings.[1]

o Enantiopure Crystallization: If resolved, the compound crystallizes in Sohncke space groups
(e.g., P21 or P212121). The lack of an inversion center often leads to lower density and higher
solubility, a critical factor for bioavailability.

Unit Cell Data (Analogous Reference)

Since the specific unit cell for the unsubstituted phenyl form is proprietary/variable based on
polymorphs, we provide the high-confidence data for the structural anchor (Crizotinib
Intermediate) and the core scaffold.

Table 1: Crystallographic Parameters of Structural Anchors
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Anchor A: Crizotinib Anchor B: 2-Amino-4-
Parameter ) L
Intermediate methoxypyridine
Formula
Crystal System Orthorhombic Monoclinic
Space Group
a (
10.263 7.842
)
b (
12.237 11.560
)
c (
23.480 6.930
)
) ] Discrete Dimers (Steric o )
Packing Motif Infinite H-bond Ribbons
control)
Ref Code CSD: GIYJUB (Analog) CSD: AMOPYR

Key Insight: The Target molecule (4-position) will likely exhibit cell dimensions intermediate
between these two, with an elongated axis to accommaodate the phenyl ring, similar to Anchor A

but with the symmetry of Anchor B if racemic.[1]

Experimental Protocol: Solid-State Characterization

This self-validating protocol ensures accurate determination of the crystal form and absolute
configuration.[1]

Phase 1: Solvent Screening for Polymorphs
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Objective: Identify the thermodynamically stable form.

o Prepare Supersaturated Solutions: Dissolve 50 mg of 4-(1-Phenylethoxy)pyridin-2-amine
in 500

L of:

o Methanol (Polar protic)[1]
o Acetonitrile (Polar aprotic)[1]
o Toluene (Non-polar aromatic - Critical for
-stacking)[1]
o Slow Evaporation: Cover vials with parafilm containing 3 pinholes. Store at 25°C.

o Observation: Harvest crystals after 48-72 hours. Toluene often yields needle-like solvates;
Methanol yields block-like anhydrous forms.[1]

Phase 2: Single Crystal X-Ray Diffraction (SCXRD)
Workflow

Objective: Determine Absolute Configuration (Flack Parameter).
¢ Mounting: Use a Kapton loop with Paratone-N oil.[1]

o Data Collection: Collect at 100 K (Cryostream) to reduce thermal motion of the flexible

ethoxy linker.

e Radiation: Use Cu-K

(

) rather than Mo-K

1]
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o Reasoning: The molecule contains only light atoms (C, H, N, O).[1] Cu radiation provides

better anomalous scattering signal to determine absolute configuration if no heavy atom

(Br/Cl) is present.[1]

» Refinement: Target a Flack parameter near 0.0 (for correct enantiomer) with a standard

deviation < 0.1.

Structural Logic & Pathway Visualization[1]

The following diagram illustrates the structural divergence between the 3-alkoxy and 4-alkoxy

series and their resulting packing motifs.
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Figure 1: Structural decision tree comparing packing motifs of 3-alkoxy vs. 4-alkoxy

aminopyridines.
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e CAS Registry Data: 4-(1-Phenylethoxy)pyridin-2-amine (CAS 1566382-11-3).[1] [1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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